

# Tovorafenib storage stability and reconstitution timeframe

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## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

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## Formulation Specifications & Storage

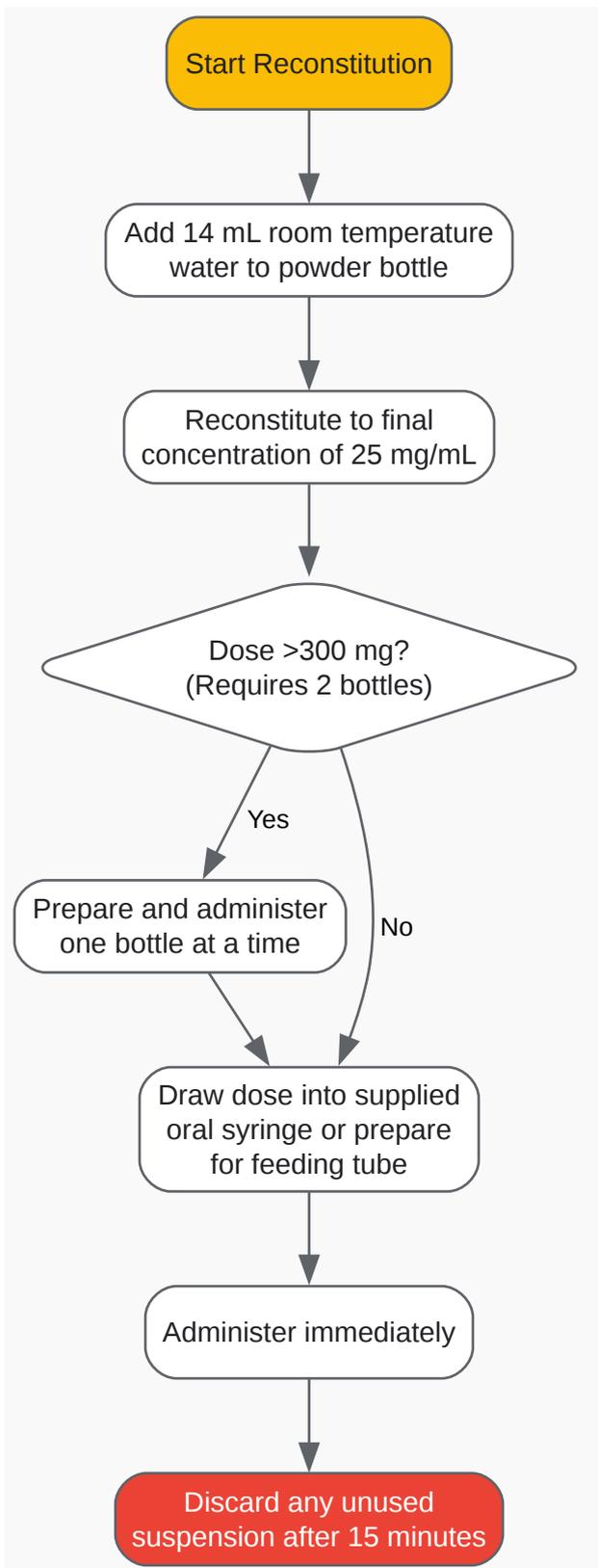
The table below summarizes the key stability and storage data for both **tovorafenib** formulations, derived from the manufacturer's prescribing information and drug monographs [1] [2] [3].

Formulation	Presentation	Reconstitution	Stability & Storage (Post-Reconstitution)
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| **Oral Suspension** | Powder for oral suspension [1] | Reconstitute with 14 mL room temperature water to a concentration of **25 mg/mL** [1] [2]. | **Use immediately**; must be administered within **15 minutes** of preparation [1] [4] [2]. Discard after 15 minutes as it thickens into a gel and cannot be used [1] [4]. | | **Tablets** | 100 mg film-coated tablets [1] | Not applicable. Swallow whole; do not chew, cut, or crush [1] [2]. | Store at **room temperature** in original container [2] [5]. Tablets should remain in their blister pack until use [2]. |

## Reconstitution & Administration Protocol

For the powder for oral suspension, follow this detailed workflow to ensure correct preparation and dosing.



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## Critical Handling & Safety Notes

- **Troubleshooting:** If vomiting occurs **immediately** after administering a dose, **repeat the dose** [1] [3]. For a missed weekly dose, if remembered within **3 days**, take it and resume the normal schedule. If missed by **more than 3 days**, skip the dose and resume the next weekly cycle [1] [2] [5].
- **Safe Handling:** Caregivers are advised to wear gloves when handling the suspension or tablets. If the product contacts skin, wash thoroughly with soap and water; if it gets in the eyes, rinse well with cool water [4] [5]. Pregnant or nursing women should not prepare the dose [5].
- **Drug Disposition:** Do not flush unused medication. Dispose of via a medicine take-back program [2] [5].

## Experimental & Clinical Formulation Context

The powder for oral suspension (PfOS) was developed specifically for the pediatric population in the pivotal FIREFLY-1 trial [6]. A relative bioavailability study in healthy adults found that the PfOS and tablet formulations are comparable, with a geometric mean ratio for AUC<sub>0-last</sub>/D of 104% (90% CI: 95%-115%) [6]. The addition of sweetener and flavoring (strawberry or vanilla) was shown to significantly improve the palatability of the suspension [6].

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## References

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